Molybdate

概要

説明

モリブデン酸塩とは、モリブデンが最も高い酸化状態(+6)で存在するオキシアニオンを含む化合物を指します。O−−Mo(=O)2−O−。 モリブデンは、このようなオキシアニオンを幅広く形成することができ、離散構造や高分子状の拡張構造を形成することができます。ただし、後者は固体状態でのみ見られます 。モリブデン酸塩化合物は、そのユニークな特性と汎用性から、さまざまな化学、生物学、および産業プロセスにおいて不可欠です。

合成経路と反応条件:

マイクロ波焙焼とアルカリ浸出: この方法は、モリブデン精鉱の酸化焙焼とそれに続くアルカリ浸出を含む。最適な条件には、焙焼温度700°C、保持時間110分、電力対質量比110 W/gが含まれる。

アンモニア浸出: このプロセスは、マイクロ波焙焼によって得られた焼成モリブデンをアンモニアで浸出する。最適な条件には、アンモニア濃度25%、固体対液体比1/2 g/ml、浸出温度75°Cが含まれる。

工業的生産方法:

液体アルカリプロセス: この方法は、水酸化ナトリウムまたは炭酸ナトリウム溶液に酸化モリブデンを溶解して、モリブデン酸ナトリウム結晶を調製することを含む。

従来のアンモニア浸出: この方法は、モリブデン精鉱の酸化焙焼に続き、抽出、イオン交換、連続結晶化などの湿式処理を行う。

反応の種類:

酸化: モリブデン酸塩は酸化反応を起こすことができ、例えば、水素化ホウ素ナトリウムで処理すると、モリブデン酸塩がモリブデン(IV)酸化物に還元される。

置換: モリブデン酸塩は、ジチオリン酸と反応して、[MoO2(S2P(OR)2)2]や[MoO3(S2P(OR)2)4]などの錯体を形成する。

一般的な試薬と条件:

水素化ホウ素ナトリウム: モリブデン酸塩をモリブデン(IV)酸化物に還元するために使用される。

ジチオリン酸: モリブデン酸塩と反応して錯体を形成する。

主要な製品:

モリブデン(IV)酸化物: モリブデン酸塩の還元から生成される。

4. 科学研究への応用

モリブデン酸塩化合物は、科学研究において幅広い用途があります。

科学的研究の応用

Molybdate and its related compounds have diverse applications across various industrial, agricultural, and scientific fields. These applications stem from its unique chemical properties, including its role as a catalyst, corrosion inhibitor, and micronutrient .

Industrial Applications

Catalysis Molybdates are integral to various catalytic processes, most notably in hydrodesulfurization, where sulfur is removed from petroleum . Bismuth molybdates catalyze the ammoxidation of propylene to acrylonitrile, while ferric molybdates facilitate the oxidation of methanol into formaldehyde . In methane oxidation, molybdenum-incorporated catalysts demonstrate high selectivity for formaldehyde production . For example, highly dispersed molybdenum-incorporated (Mo-KIT-6) catalysts have nearly 90% total selectivity for CO and formaldehyde . The use of water vapor in catalytic reactions involving copper molybdates (Cu-MoOx catalysts) also enhances formaldehyde selectivity .

Corrosion Inhibition Sodium this compound is a corrosion inhibitor in industrial water treatment, particularly where galvanic corrosion is likely due to bimetallic construction . It forms a protective film on metal surfaces, reducing corrosion rates and extending the lifespan of metals . Sodium this compound is often preferred over sodium nitrite because it provides similar corrosion protection at lower concentrations, typically 50-100 ppm, compared to the 800+ ppm required for sodium nitrate . It is effective in closed-loop systems and enhances the corrosion protection of carboxylate salt fluids, reducing the need for nitrites in fluids impeded with nitrite-amine . this compound has also been reported as an effective biocide against microbiologically induced corrosion (MIC); adding 1.5 mM MoO42–/day resulted in a 50% decrease in the corrosion rate .

Pigments and Dyes Sodium this compound is a crucial component in manufacturing pigments and dyes .

Supercapacitors Molybdates such as FeMoO4, Fe2(MoO4)3, NiMoO4, CoMoO4, and MnMoO4, are utilized as anode or cathode materials in aqueous capacitors, demonstrating specific capacitance up to 1500 F g−1 due to pseudocapacitive charge storage .

Agricultural Applications

Fertilizer Additive Sodium this compound is used as an agricultural additive in fertilizers because this compound compounds are highly soluble in water, which ensures they easily combine and mix with water and soak into the soil . It is particularly beneficial for legumes like lentils, beans, alfalfa, and peanuts, aiding in nitrogen uptake and its synthesis into ammonia and essential amino acids . Studies have shown that applying Sodium this compound in wheat farming can lead to yield increases of up to 20% .

Hydroponics In hydroponic farming, sodium this compound is used because of its high water solubility, which allows mineral nutrient solutions to be delivered directly to plants .

Scientific/Research Applications

Environmental Applications Metal this compound compounds synthesized in nanoscale have been used for environmental applications, including dye removal from water through adsorption . Iron this compound (Fe2(MoO4)3) nanopowder has been used for the photocatalytic degradation of rhodamine B, achieving approximately 97% efficiency .

Medical Applications Radioactive molybdenum-99, in the form of this compound, serves as the parent isotope in technetium-99m generators used for nuclear medicine imaging .

Metabolic Disorder Research this compound's increasing use has raised concerns about its potential toxicity in humans . Studies on mice exposed to sodium this compound have revealed disrupted amino acid and lipid metabolism, potentially mediated by this compound-altered cadmium levels . Analysis of urine samples showed increased levels of boron, vanadium, cobalt, arsenic, and cadmium after this compound exposure .

Other Applications Iron this compound has applications in solid oxide fuel cells, sodium and lithium-ion batteries, catalysis, and sensors .

The following table summarizes the applications of this compound:

作用機序

モリブデン酸塩は、モリブデン要求酵素の活性部位として働くモリブデン補因子に組み込まれることで、その効果を発揮します。 これらの酵素は、硝酸同化、植物ホルモン生合成、亜硫酸解毒などの重要な生物学的プロセスに関与している。 。分子標的は、さまざまなモリブド酵素を含み、関連する経路は、これらの酵素の特定の生物学的機能に関連している。

類似化合物との比較

モリブデン酸塩化合物は、クロム酸塩やタングステン酸塩などの他の類似化合物と比較される。

クロム酸塩: モリブデン酸塩は、その毒性が低いため、腐食防止における6価クロム酸塩のより安全な代替手段と見なされている。

タングステン酸塩: タングステンは、モリブデンと同様に、6配位のタングステンを含む多くのタングステン酸塩を形成するが、構造的および化学的特性は異なる。

類似化合物:

クロム酸塩: 最も高い酸化状態でクロムを含む化合物。

タングステン酸塩: 最も高い酸化状態でタングステンを含む化合物。

モリブデン酸塩化合物は、その汎用性とさまざまな分野における幅広い用途から、科学研究や産業プロセスにおいて不可欠な成分となっています。

生物活性

Molybdate, the oxyanion of molybdenum (Mo), plays a crucial role in various biological processes across different organisms. Its biological activity is primarily associated with its function as a cofactor in enzymatic reactions, particularly in the form of the molybdenum cofactor (Moco). This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolism, and potential therapeutic applications, supported by relevant case studies and research findings.

1. This compound as a Cofactor in Enzymatic Reactions

This compound is essential for the activity of several key enzymes involved in nitrogen and sulfur metabolism. These include:

- Nitrate reductase : Catalyzes the reduction of nitrate to nitrite.

- Sulfite oxidase : Involved in the oxidation of sulfite to sulfate.

- Xanthine oxidase : Converts hypoxanthine to xanthine and xanthine to uric acid.

The biological activity of this compound hinges on its incorporation into these enzymes through the formation of Moco, which is critical for their catalytic function .

2.1 Transport Mechanisms

Recent studies have identified specific transporters responsible for this compound uptake in plants and other organisms. For instance, the MOT1 family of transporters in Arabidopsis thaliana is crucial for this compound absorption from soil and its distribution within plant tissues . The interaction between this compound transporters and cellular machinery facilitates efficient utilization of this trace element.

2.2 Antioxidant Properties

This compound has been shown to enhance antioxidant capacity under certain conditions. In a study involving Drosophila melanogaster, exposure to sodium this compound at low concentrations resulted in increased activities of antioxidant enzymes such as catalase and superoxide dismutase, suggesting a protective effect against oxidative stress . Conversely, high concentrations may induce oxidative damage, highlighting the importance of dosage .

3.1 Case Study: Metabolomic Changes

A recent study investigated the metabolic impact of this compound exposure in mice. Significant alterations were observed in metabolite profiles, particularly affecting amino acid metabolism and lipid metabolism. Notably, levels of 5-aminolevulinic acid and glycolic acid increased with higher this compound doses, indicating potential disruptions in metabolic pathways .

| Metabolite | Control Group (mg/kg/day) | This compound Group (0.01 mg/kg/day) | This compound Group (1 mg/kg/day) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | Baseline | Decreased | Decreased |

| 5-Aminolevulinic acid | Baseline | Increased | Increased |

| Glycolic acid | Baseline | Increased | Increased |

| L-acetylcarnitine | Baseline | Increased | Increased |

4. Therapeutic Potential

Given its role in enhancing antioxidant defenses and modulating metabolic pathways, this compound shows promise for therapeutic applications, particularly in conditions associated with oxidative stress such as diabetes mellitus . The potential use of this compound as a dietary supplement or therapeutic agent warrants further investigation to elucidate its efficacy and safety profiles.

5. Conclusion

This compound's biological activity is multifaceted, involving its role as a cofactor for vital enzymes, its antioxidant properties, and its impact on metabolic processes. Ongoing research continues to uncover the complexities of this compound's functions across different organisms, paving the way for potential therapeutic applications. Future studies should focus on elucidating the mechanisms underlying these effects and exploring safe dosages for clinical use.

特性

CAS番号 |

14259-85-9 |

|---|---|

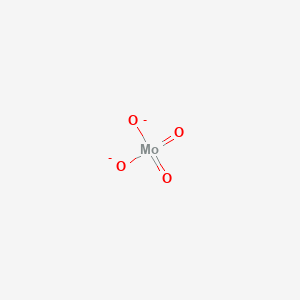

分子式 |

MoO4-2 |

分子量 |

159.95 g/mol |

IUPAC名 |

dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.4O/q;;;2*-1 |

InChIキー |

MEFBJEMVZONFCJ-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-] |

正規SMILES |

[O-][Mo](=O)(=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

molybdate molybdate (Mo7-O24) molybdate ion molybdate, (99)Mo-labeled MoO4(2-) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。